2-(2-chlorophenyl)-2-oxoethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Overview
Description
2-(2-chlorophenyl)-2-oxoethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C23H13ClN2O7 and its molecular weight is 464.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.0411285 g/mol and the complexity rating of the compound is 820. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic Analysis and Molecular Structure
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a compound with a structural resemblance to the chemical , has been the subject of detailed spectroscopic analysis. This research has provided insights into its molecular structure through IR and X-ray diffraction studies. Vibrational wavenumbers were computed using both HF and DFT methods, contributing to the understanding of molecular vibrations. The study also explored the compound's first hyperpolarizability, infrared intensities, and conducted a detailed molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis. These findings are crucial for understanding the electronic properties and charge distribution within the molecule, which has implications for its reactivity and potential applications in materials science (Kumar et al., 2014).
Catalytic Activities
Research has been conducted on the catalytic activities of compounds with structural similarities, focusing on their application in reduction reactions. For instance, half-sandwich cycloruthenated complexes derived from aryloxazolines, including derivatives like 2-(4-chlorophenyl)-4,5-dihydrooxazole, have been studied for their catalytic efficiency in the reduction of nitroarene using sodium borohydride. These complexes have shown promising results in facilitating nitroarene reduction, demonstrating broad substrate compatibility and functional group tolerance. This research highlights the potential of such compounds in synthetic organic chemistry, especially in the reduction of nitro compounds to amino compounds, a key reaction in the synthesis of pharmaceuticals and chemicals (Jia et al., 2016).
Antenna-Sensitized Photorelease
Compounds utilizing the nitroindoline moiety have been explored for their potential in the controlled photorelease of bioactive molecules. The synthesis and biological evaluation of a glutamate precursor featuring a benzophenone triplet-sensitizing antenna attached to a nitroindoline core have shown that photolysis can occur with near-quantitative stoichiometry. The released glutamate efficiently activates neuronal glutamate ion channels, offering a powerful tool for studying neural pathways and potential applications in neuroscience and pharmacology (Papageorgiou et al., 2004).
Properties
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClN2O7/c24-19-4-2-1-3-17(19)20(27)12-33-23(30)13-5-10-16-18(11-13)22(29)25(21(16)28)14-6-8-15(9-7-14)26(31)32/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGGQVPABDFMDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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